Cas no 2138171-20-5 (5-methyl-7-propylpyrazolo1,5-apyrimidine-3-carbonitrile)

5-Methyl-7-propylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic organic compound featuring a pyrazolo[1,5-a]pyrimidine core with methyl and propyl substituents, along with a nitrile functional group. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as a versatile intermediate in the synthesis of biologically active molecules. The nitrile group enhances its suitability for further derivatization, while the fused pyrimidine ring system contributes to its stability and binding affinity in target interactions. Its well-defined molecular architecture makes it valuable for research in medicinal chemistry, where precise structural modifications are critical for optimizing activity and selectivity.
5-methyl-7-propylpyrazolo1,5-apyrimidine-3-carbonitrile structure
2138171-20-5 structure
Product Name:5-methyl-7-propylpyrazolo1,5-apyrimidine-3-carbonitrile
CAS No:2138171-20-5
MF:C11H12N4
MW:200.2397813797
CID:6227442
PubChem ID:165484164
Update Time:2025-06-08

5-methyl-7-propylpyrazolo1,5-apyrimidine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-methyl-7-propylpyrazolo1,5-apyrimidine-3-carbonitrile
    • 5-methyl-7-propylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
    • 2138171-20-5
    • EN300-1130496
    • Inchi: 1S/C11H12N4/c1-3-4-10-5-8(2)14-11-9(6-12)7-13-15(10)11/h5,7H,3-4H2,1-2H3
    • InChI Key: RYLGAJFXUMSGKB-UHFFFAOYSA-N
    • SMILES: N12C(=C(C#N)C=N1)N=C(C)C=C2CCC

Computed Properties

  • Exact Mass: 200.106196400g/mol
  • Monoisotopic Mass: 200.106196400g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 54Ų

5-methyl-7-propylpyrazolo1,5-apyrimidine-3-carbonitrile Pricemore >>

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Additional information on 5-methyl-7-propylpyrazolo1,5-apyrimidine-3-carbonitrile

Introduction to 5-methyl-7-propylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS No. 2138171-20-5)

5-methyl-7-propylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, identified by its CAS number 2138171-20-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazolo[1,5-a]pyrimidine scaffold, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly its methyl and propyl substituents, contribute to its unique chemical properties and biological interactions, making it a subject of intense study in drug discovery and development.

The pyrazolo[1,5-a]pyrimidine core is a fused bicyclic system consisting of a pyrazole ring connected to a pyrimidine ring. This structural motif is frequently encountered in natural products and bioactive molecules, exhibiting a wide range of pharmacological effects. The 3-carbonitrile group in the molecule introduces a polar functional moiety that can influence solubility, reactivity, and binding affinity to biological targets. The presence of both methyl and propyl alkyl groups further modulates the electronic and steric properties of the molecule, potentially enhancing its interaction with specific enzymes or receptors.

In recent years, there has been growing interest in 5-methyl-7-propylpyrazolo[1,5-a]pyrimidine-3-carbonitrile due to its promising biological activities. Research studies have demonstrated that this compound exhibits inhibitory effects on various enzymatic targets, making it a valuable candidate for the development of novel therapeutic agents. For instance, preliminary investigations have suggested that it may possess anti-inflammatory properties by modulating key signaling pathways involved in immune responses. Additionally, its structural similarity to known bioactive compounds has prompted exploration into its potential role in other therapeutic areas, such as anticancer and antimicrobial applications.

The synthesis of 5-methyl-7-propylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the carbonitrile group at the 3-position is particularly critical, as it significantly impacts the molecule's overall bioactivity. Advanced synthetic methodologies, including cross-coupling reactions and cyclization processes, have been employed to construct the desired heterocyclic framework efficiently. These synthetic strategies not only ensure high yields but also allow for modifications at other positions within the molecule, enabling the exploration of structure-activity relationships (SAR).

One of the most compelling aspects of 5-methyl-7-propylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is its potential as a scaffold for drug discovery. The pyrazolo[1,5-a]pyrimidine core is known to interact with a variety of biological targets, including kinases and other enzymes implicated in diseases such as cancer and inflammation. The unique combination of substituents in this compound may enhance its binding affinity and selectivity towards these targets compared to simpler analogs. This has led to extensive computational studies aimed at predicting binding modes and optimizing lead compounds for further development.

Computational chemistry approaches, such as molecular docking and molecular dynamics simulations, have been instrumental in understanding the interactions between 5-methyl-7-propylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and biological targets. These techniques provide insights into the conformational flexibility of the molecule and help identify key residues involved in binding. By integrating experimental data with computational predictions, researchers can refine molecular designs to improve potency and reduce off-target effects. This interdisciplinary approach underscores the importance of collaboration between experimentalists and computational scientists in advancing drug discovery efforts.

The pharmacokinetic properties of 5-methyl-7-propylpyrazolo[1,5-a]pyrimidine-3-carbonitrile are also under investigation to assess its suitability for clinical applications. Factors such as solubility, metabolic stability, and absorption-distribution-metabolism-excretion (ADME) profiles are critical determinants of a compound's potential as a drug candidate. Preliminary studies have shown that modifications to the methyl and propyl substituents can significantly influence these properties. For example, optimizing chain length or branching may enhance oral bioavailability while minimizing toxicity.

Furthermore, the synthesis of derivatives of 5-methyl-7-propylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has been explored to expand its therapeutic potential. By introducing additional functional groups or varying substitution patterns at different positions within the heterocyclic core, researchers can generate libraries of compounds with tailored biological activities. High-throughput screening (HTS) techniques have been employed to rapidly evaluate these derivatives for their efficacy against various disease-related targets. This combinatorial approach has accelerated the identification of promising lead compounds for further optimization.

The role of 5-methyl-7-propylpyrazolo[1,5-a]pyrimidine-3-carbonitrile in medicinal chemistry extends beyond its direct biological activity. Its structural framework serves as inspiration for designing novel molecules with improved pharmacological profiles. The insights gained from studying this compound contribute to our understanding of how structural features influence biological interactions at the molecular level. This knowledge is invaluable for developing new drugs with enhanced efficacy and safety profiles.

In conclusion, 5-methyl-7-propylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS No. 2138171-20-5) represents a significant advancement in pharmaceutical research due to its promising biological activities and synthetic accessibility. Ongoing studies continue to unravel its therapeutic potential across multiple disease areas while providing valuable insights into structure-function relationships within complex heterocyclic systems. As research progresses, this compound holds promise not only as a lead molecule but also as an important tool for understanding fundamental mechanisms in drug design.

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